- β-Electrophilic Additions of Pentaammineosmium(II) η2-Pyrrole Complexes, Journal of Organic Chemistry, 1995, 60(7), 2125-46

Cas no 932-62-7 (3-Acetyl-1-methylpyrrole)

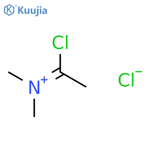

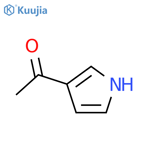

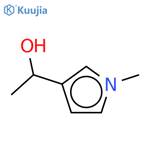

3-Acetyl-1-methylpyrrole structure

商品名:3-Acetyl-1-methylpyrrole

3-Acetyl-1-methylpyrrole 化学的及び物理的性質

名前と識別子

-

- Ethanone,1-(1-methyl-1H-pyrrol-3-yl)-

- 1-(1-methylpyrrol-3-yl)ethanone

- 3-Acetyl-1-methylpyrrole

- 1-(1-Methyl-1H-pyrrol-3-yl)ethanone (ACI)

- Ketone, methyl 1-methylpyrrol-3-yl (7CI, 8CI)

- 1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-one

- 1-Methyl-3-acetylpyrrole

- 3-Acetyl-1-methyl-1H-pyrrole

- 3-Acetyl-N-methylpyrrole

- N-Methyl-3-acetylpyrrole

- 1-(1-Methyl-1H-pyrrol-3-yl)ethanone

- BS-23038

- MFCD00011563

- CS-0204236

- Z1255475557

- 1-(1-methyl-1H-pyrrol-3-yl)-ethanone

- DTXSID00335147

- EN300-215746

- SB62203

- 932-62-7

- SZYIVZGXCXFXDN-UHFFFAOYSA-

- Ethanone, 1-(1-methyl-1H-pyrrol-3-yl)-

- D87533

- AKOS000343555

- 3-Acetyl-1-methylpyrrole, 99%

- InChI=1/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3

- 1-(1-Methyl-1H-pyrrol-3-yl)ethanone #

- SCHEMBL334557

-

- MDL: MFCD00011563

- インチ: 1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3

- InChIKey: SZYIVZGXCXFXDN-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1=CN(C)C=C1

計算された属性

- せいみつぶんしりょう: 123.06800

- どういたいしつりょう: 123.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 22Ų

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.038 g/mL at 25 °C(lit.)

- ふってん: 148-150 °C/15 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.538(lit.)

- PSA: 22.00000

- LogP: 1.22770

- じょうきあつ: 0.3±0.4 mmHg at 25°C

- ようかいせい: 未確定

3-Acetyl-1-methylpyrrole セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Acetyl-1-methylpyrrole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Acetyl-1-methylpyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-215746-0.25g |

1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one |

932-62-7 | 95% | 0.25g |

$25.0 | 2023-09-16 | |

| Enamine | EN300-215746-0.1g |

1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one |

932-62-7 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02742-5g |

1-(1-Methyl-1H-pyrrol-3-yl)ethanone |

932-62-7 | 5g |

¥748.0 | 2021-09-04 | ||

| Apollo Scientific | OR919291-5g |

3-Acetyl-1-methylpyrrole |

932-62-7 | 95% | 5g |

£105.00 | 2025-02-21 | |

| Enamine | EN300-215746-0.5g |

1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one |

932-62-7 | 95% | 0.5g |

$39.0 | 2023-09-16 | |

| 1PlusChem | 1P003J9N-1g |

3-ACETYL-1-METHYLPYRROLE |

932-62-7 | 95% | 1g |

$100.00 | 2025-02-20 | |

| 1PlusChem | 1P003J9N-5g |

3-ACETYL-1-METHYLPYRROLE |

932-62-7 | 98% | 5g |

$343.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1274906-10g |

3-Acetyl-1-methylpyrrole |

932-62-7 | 95% | 10g |

¥4470.00 | 2024-04-25 | |

| A2B Chem LLC | AB64139-5g |

3-Acetyl-1-methylpyrrole |

932-62-7 | 98% | 5g |

$318.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1238514-5g |

3-ACETYL-1-METHYLPYRROLE |

932-62-7 | 99% | 5g |

$510 | 2025-02-20 |

3-Acetyl-1-methylpyrrole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: tert-Butylbenzene , Water-d2 Solvents: Acetonitrile-d3

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Chloroform ; 0 °C; 156 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

リファレンス

- Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses, Journal of Organic Chemistry, 2021, 86(9), 6504-6517

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Water ; 15 min, reflux

リファレンス

- Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines, Tetrahedron, 2015, 71(39), 7367-7385

合成方法 4

はんのうじょうけん

リファレンス

- Photoaddition of β-dicarbonyl compounds to nitrogen heterocycles, Bulletin of the Chemical Society of Ethiopia, 1988, 2(2), 61-7

合成方法 5

合成方法 6

合成方法 7

合成方法 8

合成方法 9

合成方法 10

合成方法 11

はんのうじょうけん

リファレンス

- Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole, Canadian Journal of Chemistry, 1980, 58(23), 2527-30

合成方法 12

はんのうじょうけん

リファレンス

- Method for preparing N-alkyl-2-methyl-5-formyl-3-pyrrole formate and application in flavoring cigarette, China, , ,

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane

リファレンス

- Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles, Journal of Organic Chemistry, 1979, 44(16), 2949-51

合成方法 16

合成方法 17

合成方法 18

合成方法 19

3-Acetyl-1-methylpyrrole Raw materials

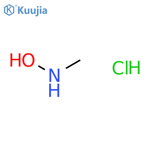

- N-Methylhydroxylamine HydrochlorideDISCONTINUED SEE M312780

- a,1-dimethyl-1H-Pyrrole-3-methanol

- N-(1-chloroethylidene)-N-methylmethanaminium chloride

- Methanamine, N-[1-(1-methyl-1H-pyrrol-3-yl)ethylidene]-

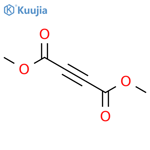

- 1,4-dimethyl but-2-ynedioate

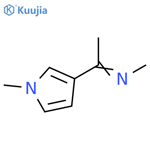

- 2-Acetyl-1-methylpyrrole

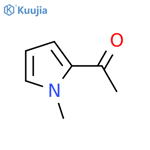

- 1-(1H-pyrrol-3-yl)ethanone

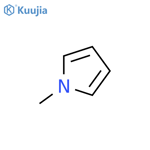

- N-Methylpyrrole

- 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde

3-Acetyl-1-methylpyrrole Preparation Products

3-Acetyl-1-methylpyrrole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:932-62-7)3-乙酰-1-甲基吡咯

注文番号:LE1659304

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

3-Acetyl-1-methylpyrrole 関連文献

-

Wei-Jian Xue,Qi Li,Yan-Ping Zhu,Jun-Gang Wang,An-Xin Wu Chem. Commun. 2012 48 3485

-

2. Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discoveryAliya Ibrar,Imtiaz Khan,Naeem Abbas,Umar Farooq,Ajmal Khan RSC Adv. 2016 6 93016

932-62-7 (3-Acetyl-1-methylpyrrole) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:932-62-7)3-Acetyl-1-methylpyrrole

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:932-62-7)3-Acetyl-1-methylpyrrole

清らかである:99%/99%

はかる:5g/10g

価格 ($):206.0/272.0